Cas no 3443-82-1 (2-Linoleoyl-rac-glycerol)

2-Linoleoyl-rac-glycerol is a monoacylglycerol derivative in which linoleic acid, an essential omega-6 fatty acid, is esterified to the glycerol backbone at the rac-1 or rac-3 position. This compound is of interest in lipid research due to its role as an intermediate in glycerolipid metabolism and enzymatic hydrolysis studies. Its structural properties make it useful for investigating lipase specificity and lipid-protein interactions. Additionally, it serves as a precursor for synthesizing more complex lipids and emulsions. The presence of the linoleoyl moiety enhances its applicability in studies related to membrane dynamics, signaling pathways, and nutritional science. High-purity grades ensure reproducibility in experimental applications.
2-Linoleoyl-rac-glycerol structure
2-Linoleoyl-rac-glycerol structure
Product Name:2-Linoleoyl-rac-glycerol
CAS No:3443-82-1
MF:C21H38O4
MW:354.524027347565
CID:304856
PubChem ID:329760399
Update Time:2025-06-29

2-Linoleoyl-rac-glycerol Chemical and Physical Properties

Names and Identifiers

    • 2-Linoleoyl-rac-glycerol
    • 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
    • 2-Linoleoyl Glycerol
    • 2-Linoleoylglycerol solution
    • 9,12-Octadecadienoicacid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
    • 2-Glyceryl 9,12-octadecadienoate
    • 2-linoleoyl-sn-glycerol
    • 2-Monolinolein
    • 2-Monolinoleoylglycerol
    • Glyceryl 2-linoleate
    • linoleic acid monoacylglycerol
    • Linolein,2-mono
    • β-Monolinolein
    • (9Z,12Z)-9,12-Octadecadienoic acid 2-hydroxy-1-(hydroxymethyl)ethyl ester
    • SR-01000946563-1
    • CHEBI:75457
    • Linolein, 2-mono-
    • 9,12-Octadecadienoic acid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethylester
    • 3443-82-1
    • DTXSID301016998
    • NCGC00169939-01
    • 2-Hydroxy-1-(hydroxymethyl)ethyl (9Z,12Z)-9,12-octadecadienoate #
    • SR-01000946563
    • .beta.-Monolinolein
    • MG(0:0/18:2)
    • MG(0:0/18:2n6)
    • 7OVH75512R
    • UNII-7OVH75512R
    • MAG(0:0/18:2)
    • Q27145325
    • HMS3649E03
    • 2-linoleoyl-glycerol
    • SCHEMBL145068
    • MAG(0:0/18:2n6)
    • 2-(9Z,12Z-octadecadienoyl)-glycerol
    • MAG(0:0/18:2w6)
    • MG(0:0/18:2(9Z,12Z)/0:0)
    • beta-Monolinolein
    • 9,12-Octadecadienoic acid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
    • 2-Linoleoylglycerol
    • 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
    • MG (0:0/18:2(n-6)/0:0)
    • BRD-K90410933-001-01-7
    • ACon1_002339
    • J-019604
    • MG(0:0/18:2w6)
    • IEPGNWMPIFDNSD-HZJYTTRNSA-N
    • 2-Linoleoyl-rac-glycerol (>80%)
    • 2-Linoleoyl-rac-glycerol (technical grade)
    • 2- glyceryl ester
    • 2-LG
    • VL7
    • PD021042
    • 2-(9Z,12Z-octadecadienoyl)-rac-glycerol
    • MDL: MFCD05863969
    • Inchi: 1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
    • InChI Key: IEPGNWMPIFDNSD-HZJYTTRNSA-N
    • SMILES: O(C(CO)CO)C(CCCCCCC/C=C\C/C=C\CCCCC)=O

Computed Properties

  • Exact Mass: 354.27700
  • Monoisotopic Mass: 354.27700969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 18
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 0.981
  • Melting Point: 9°C
  • Boiling Point: 485°C at 760 mmHg
  • Flash Point: Fahrenheit: 35.6 ° f
    Celsius: 2 ° c
  • Refractive Index: 1.488
  • PSA: 66.76000
  • LogP: 4.69630
  • Color/Form: ~0.1 M in acetonitrile

2-Linoleoyl-rac-glycerol Security Information

2-Linoleoyl-rac-glycerol Pricemore >>

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2-Linoleoyl-rac-glycerol Related Literature

Additional information on 2-Linoleoyl-rac-glycerol

Introduction to 2-Linoleoyl-rac-glycerol (CAS No. 3443-82-1): Applications and Recent Research Developments

2-Linoleoyl-rac-glycerol, identified by the Chemical Abstracts Service registry number CAS No. 3443-82-1, is a naturally occurring lipid compound that has garnered significant attention in the field of biochemical and pharmaceutical research. This glycerol ester of linoleic acid, a polyunsaturated omega-6 fatty acid, exhibits unique structural and functional properties that make it a valuable component in various scientific and industrial applications. The compound's stereochemistry, specifically the racemic form denoted as rac-glycerol, contributes to its versatility in molecular interactions and biological processes.

The molecular structure of 2-Linoleoyl-rac-glycerol consists of a glycerol backbone esterified with two linoleic acid molecules at thesn-1 and sn-2 positions. This configuration imparts a high degree of unsaturation, which is critical for its role in membrane fluidity, signal transduction, and metabolic pathways. The presence of double bonds in linoleic acid also makes it susceptible to enzymatic modifications, such as elongation and desaturation, which are integral to lipid metabolism and cellular homeostasis.

In recent years, 2-Linoleoyl-rac-glycerol has been extensively studied for its potential applications in drug delivery systems, cosmetic formulations, and nutraceutical products. Its amphipathic nature allows it to form micelles or liposomes, which are widely used for encapsulating hydrophobic drugs to enhance their bioavailability and targeted delivery. For instance, research has demonstrated its efficacy in improving the stability and solubility of therapeutic agents, particularly those with limited water solubility.

One of the most compelling areas of research involving 2-Linoleoyl-rac-glycerol is its role in modulating inflammatory responses. Studies have shown that this compound can interact with cellular receptors involved in lipid signaling pathways, such as peroxisome proliferator-activated receptors (PPARs). Activation of PPARs has been linked to anti-inflammatory effects, making 2-Linoleoyl-rac-glycerol a promising candidate for developing novel anti-inflammatory therapies. Furthermore, its ability to influence lipid metabolism suggests potential benefits in managing metabolic disorders like obesity and type 2 diabetes.

Recent advancements in synthetic chemistry have enabled the large-scale production of 2-Linoleoyl-rac-glycerol, making it more accessible for industrial applications. Researchers have optimized biocatalytic processes to produce this compound with high enantiomeric purity, ensuring minimal racemization during synthesis. This advancement is particularly crucial for pharmaceutical applications where stereochemical purity directly impacts efficacy and safety.

The cosmetic industry has also embraced 2-Linoleoyl-rac-glycerol due to its moisturizing and emollient properties. Its ability to penetrate the skin barrier while maintaining hydration makes it an excellent ingredient in skincare formulations aimed at improving skin elasticity and reducing signs of aging. Additionally, its compatibility with other bioactive molecules enhances the formulation of multifunctional cosmetic products that address multiple skin concerns simultaneously.

Emerging research indicates that 2-Linoleoyl-rac-glycerol may have neuroprotective properties. Studies on animal models have suggested that this compound can cross the blood-brain barrier and exert neurotrophic effects on neuronal cells. These findings open up new avenues for investigating its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further preclinical studies are warranted to elucidate the mechanisms underlying these effects and explore possible therapeutic interventions.

The agricultural sector has also begun exploring the use of 2-Linoleoyl-rac-glycerol as a plant growth regulator. Its influence on lipid biosynthesis pathways in plants could enhance crop yield and stress tolerance. Preliminary experiments have shown promising results in improving seed germination rates and root development when applied as a foliar spray or soil treatment. This application could contribute significantly to sustainable agriculture by reducing dependency on synthetic fertilizers and pesticides.

As interest in natural lipid-based compounds grows, 2-Linoleoyl-rac-glycerol continues to be a focal point of interdisciplinary research. Collaboration between chemists, biochemists, pharmacologists, and materials scientists is driving innovation in its applications across multiple sectors. The development of novel derivatives through structural modifications is also an active area of investigation, aiming to enhance specific functionalities while maintaining biocompatibility.

In conclusion,2-Linoleoyl-rac-glycerol (CAS No. 3443-82-1) represents a multifaceted compound with broad implications in health sciences, cosmetics, agriculture, and materials engineering. Its unique chemical properties coupled with recent discoveries underscore its significance as a versatile biomolecule with immense potential for future applications. Continued research efforts will undoubtedly unlock further possibilities, solidifying its role as a cornerstone in modern biochemical investigations.

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